molecular formula C31H25FN2O4 B12034377 5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618076-07-6

5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12034377
CAS No.: 618076-07-6
M. Wt: 508.5 g/mol
InChI Key: ZDQTWTLMROQOFS-ORIPQNMZSA-N
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Description

5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including a benzyloxy group, a fluoro-methylbenzoyl group, a hydroxy group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis or a similar method.

    Introduction of the Benzyloxy Group: This step may involve the reaction of a phenol derivative with benzyl chloride in the presence of a base.

    Addition of the Fluoro-Methylbenzoyl Group: This can be done through Friedel-Crafts acylation using a fluoro-methylbenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Pyridinylmethyl Group: This step may involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the fluoro-methylbenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation.

Major Products

    Oxidation Products: Ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(4-Hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 5-(4-(Benzyloxy)phenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

618076-07-6

Molecular Formula

C31H25FN2O4

Molecular Weight

508.5 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H25FN2O4/c1-20-9-10-24(16-26(20)32)29(35)27-28(34(31(37)30(27)36)18-22-8-5-15-33-17-22)23-11-13-25(14-12-23)38-19-21-6-3-2-4-7-21/h2-17,28,35H,18-19H2,1H3/b29-27+

InChI Key

ZDQTWTLMROQOFS-ORIPQNMZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)O)F

Origin of Product

United States

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